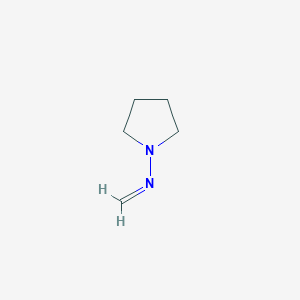

1-Pyrrolidinamine, N-methylene-

Description

Contextualization within Contemporary Organic Chemistry

In the landscape of modern organic chemistry, 1-Pyrrolidinamine, N-methylene- holds a position as a versatile bifunctional building block. nih.gov The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its three-dimensional structure and its ability to influence molecular properties. nih.gov The fusion of this ring with a formaldehyde (B43269) hydrazone moiety imparts unique reactivity to the molecule.

The primary significance of N,N-dialkylhydrazones like 1-Pyrrolidinamine, N-methylene- lies in their application as "umpolung" reagents—agents that invert the typical polarity of a functional group. rsc.orgresearchgate.net Normally, a formyl group (CHO) possesses an electrophilic carbon atom. However, when masked as a hydrazone, the imine carbon can be rendered nucleophilic, effectively behaving as a formyl anion equivalent. researchgate.netsci-hub.boxrsc.org This "masked" functionality allows for nucleophilic formylation and cyanation, which are powerful but often challenging carbon-carbon bond-forming reactions. sci-hub.box The compound is thus a key reagent for synthesizing complex molecules, particularly 1,4-dicarbonyls and related structures. sci-hub.box

Historical Perspective of N-Methyleneimine Chemistry

The chemistry of 1-Pyrrolidinamine, N-methylene- is rooted in the broader field of imine chemistry. The simplest parent compound, methyleneimine (H₂C=NH), is a transient species that is difficult to isolate in bulk due to its tendency to polymerize. researchgate.net Early research focused on its detection and characterization in the gas phase.

A significant advancement came with the development of N,N-disubstituted hydrazones, which offered greater stability while retaining the useful reactivity of the C=N bond. These compounds, considered "aza-enamines," were explored for their ability to undergo electrophilic substitution at the imine carbon. researchgate.net A pivotal moment in this field was the introduction of chiral auxiliaries to control the stereochemical outcome of reactions. The use of hydrazones derived from chiral amines, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), became a cornerstone of asymmetric synthesis. sci-hub.boxresearchgate.net These chiral pyrrolidine-based reagents enabled the highly diastereoselective and enantioselective synthesis of complex chiral molecules. researchgate.net

Scholarly Significance and Research Trajectories for N-Methylene-1-Pyrrolidinamine

The scholarly significance of 1-Pyrrolidinamine, N-methylene- and its derivatives stems from their enhanced reactivity and synthetic versatility. Research has shown that hydrazones derived from N-aminopyrrolidine exhibit greater reactivity in conjugate addition reactions compared to simpler acyclic N,N-dimethylhydrazones. researchgate.netcore.ac.uk This increased reactivity is attributed to the electronic properties of the pyrrolidine ring, which facilitates more efficient orbital conjugation. researchgate.net

Future research trajectories for this class of compounds are focused on expanding their synthetic applications.

Asymmetric Catalysis : While chiral auxiliaries like SAMP are effective, a major goal is the development of catalytic enantioselective reactions. This involves using chiral catalysts, such as bifunctional thioureas, to control the stereochemistry of additions of achiral hydrazones like 1-Pyrrolidinamine, N-methylene- to various electrophiles. rsc.orgcore.ac.uk This approach is more atom-economical and synthetically efficient.

Cycloaddition Reactions : The imine functionality suggests potential for use in cycloaddition reactions. As precursors to azomethine ylides or as dipolarophiles themselves, these compounds could be employed in [3+2] cycloadditions to construct novel, highly substituted pyrrolidine and other five-membered heterocyclic rings. nih.govnih.gov Given the prevalence of the pyrrolidine core in medicinal chemistry, this represents a significant avenue for drug discovery. nih.gov

Expansion of Reaction Scope : Further exploration of the reactivity of 1-Pyrrolidinamine, N-methylene- with a broader range of electrophiles is an ongoing area of interest. This includes its application in reactions with imines, alkylidene malonates, and other activated systems to create densely functionalized and synthetically valuable building blocks. core.ac.uk

Interactive Data Table 1: Physicochemical Properties of Pyrrolidine and Related Compounds

This table provides a comparison of key physical and chemical properties of pyrrolidine and its derivatives. Data for 1-Pyrrolidinamine, N-methylene- is limited and largely inferred from related structures.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Pyrrolidine | C₄H₉N | 71.12 | 87 | 0.866 |

| N-Aminopyrrolidine | C₄H₁₀N₂ | 86.14 | 147-150 | 0.96 |

| 1-Pyrrolidinamine, N-methylene- | C₅H₁₀N₂ | 98.14 | N/A | N/A |

| Formaldehyde dimethylhydrazone | C₃H₈N₂ | 72.12 | 73-74 | 0.779 |

Interactive Data Table 2: Research Findings on the Reactivity of Pyrrolidine-Derived Formaldehyde Hydrazones

This table summarizes key reactions involving formaldehyde hydrazones derived from chiral pyrrolidine auxiliaries (SAMP-hydrazone), highlighting their utility in asymmetric synthesis. sci-hub.boxresearchgate.net

| Electrophile (Substrate) | Reaction Type | Product Type | Diastereomeric Excess (de) | Yield (%) | Reference |

| Cyclic Enones | Michael Addition | 4-Oxo Aldehyde Hydrazones | 85-98% | Good | sci-hub.boxresearchgate.net |

| Acyclic Enones | Michael Addition | 4-Oxo Aldehyde Hydrazones | 85-98% | Good | sci-hub.boxresearchgate.net |

| Nitroalkenes | Michael Addition | β-Nitroaldehyde Hydrazones | 90-98% | Excellent | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-pyrrolidin-1-ylmethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-6-7-4-2-3-5-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPHCWRWILQADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NN1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442625 | |

| Record name | 1-Pyrrolidinamine, N-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60144-26-5 | |

| Record name | 1-Pyrrolidinamine, N-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of N Methylene 1 Pyrrolidinamine

Cycloaddition Reactions Involving N-Methylene-1-Pyrrolidinamine

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. The C=N bond in 1-Pyrrolidinamine, N-methylene- serves as a reactive component in various cycloaddition modes.

[2+2] Cycloadditions and Stereochemical Outcomes

The [2+2] cycloaddition reaction, notably the Staudinger ketene-imine cycloaddition, represents a significant reaction pathway for imines. In this context, 1-Pyrrolidinamine, N-methylene- can react with ketenes, which are generated in situ from precursors like 2-diazo-1,2-diarylethanones, to form β-lactam (azetidin-2-one) rings. biust.ac.bw This reaction is a non-concerted, stepwise process. The stereochemical outcome of the reaction is influenced by the substituents on both the ketene (B1206846) and the imine.

The general mechanism involves the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, followed by cyclization. The formation of a zwitterionic intermediate is a key step, and the subsequent ring closure determines the stereochemistry of the final product. While specific studies on 1-Pyrrolidinamine, N-methylene- are not prevalent, the transformation of similar methyleneamines into azetidin-2-ones has been shown to significantly enhance biological activity in certain contexts. biust.ac.bw

Systematic theoretical studies on intramolecular [2+2] cycloadditions of ene-ketenes have provided insights into the factors governing regioselectivity, which can be applied by analogy. The relative stability of carbocationic intermediates in the transition states often dictates whether a fused or bridged-ring system is formed. pku.edu.cn

[3+2] Cycloadditions and Dipolar Reactivity

1-Pyrrolidinamine, N-methylene- can be considered a precursor to or a form of an azomethine ylide. Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines. acs.orgwikipedia.orgresearchgate.net This class of reactions is a highly effective method for synthesizing polysubstituted pyrrolidines with control over multiple stereocenters. nih.govrsc.org

The generation of azomethine ylides from sources like the condensation of an aldehyde with an amine is a common strategy. wikipedia.org 1-Pyrrolidinamine, N-methylene-, being an imine, can participate in equilibria that form the corresponding azomethine ylide, which is then trapped by a dipolarophile. These reactions are known for their high degree of regio- and stereoselectivity. wikipedia.orgresearchgate.net

The reaction between an N-methyl azomethine ylide and an electron-deficient alkene, for instance, has been shown to proceed under mild conditions to yield a single, stable pyrrolidine (B122466) product. sci-rad.com The polar nature of the reaction, with the ylide acting as the nucleophile and the alkene as the electrophile, drives the reaction forward. sci-rad.com The stereoselectivity of these cycloadditions can often be controlled, leading to specific diastereomers. researchgate.net

| Dipolarophile | Ylide Source | Product | Stereochemistry | Reference |

| Electron-deficient alkenes | Isatin and sarcosine | Spiropyrrolidine-oxindoles | High regio- and diastereoselectivity | researchgate.net |

| α,β-Unsaturated ketones | Chiral amino acids | Spiro-fused pyrrolidines | High regio- and stereoselectivity | researchgate.net |

| trans-3,3,3-trichloro-1-nitroprop-1-ene | Sarcosine (for N-methyl azomethine ylide) | (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine | Single adduct | sci-rad.com |

| Methyl propiolate | Pyridazinium salts | Pyrrolopyridazines | Complete regioselectivity | nih.gov |

Other Cycloaddition Modes with N-Methylene-1-Pyrrolidinamine

Beyond [2+2] and [3+2] cycloadditions, N-methyleneamine equivalents can participate in other cycloaddition modes, such as [4+2] cycloadditions (Diels-Alder type reactions). When induced by a Lewis acid, N-methyleneanilines can act as azadienes and react with electron-rich alkenes in a reverse-electron-demand [4+2] cycloaddition. researchgate.net This suggests that under appropriate activation, 1-Pyrrolidinamine, N-methylene- could potentially react as a 2-aza-diene component, leading to the formation of six-membered heterocyclic rings.

Nucleophilic and Electrophilic Reactivity Profiles

The dual reactivity of 1-Pyrrolidinamine, N-methylene- is a cornerstone of its chemical behavior, stemming from the polarized C=N bond.

Nucleophilic Attack Pathways and Adduct Formation

The carbon atom of the methylene (B1212753) group in 1-Pyrrolidinamine, N-methylene- is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. This makes it susceptible to attack by a wide range of nucleophiles. wikipedia.orgallrounder.ai This reaction, known as nucleophilic addition, is a fundamental process for imines and related compounds. fiveable.me The addition of a nucleophile breaks the pi bond of the C=N group and results in the formation of a new single bond at the carbon, with the nitrogen atom typically being protonated in a subsequent step.

This reactivity is central to the role of imines in many synthetic transformations. For instance, the addition of organometallic reagents, enolates, or cyanide can lead to the formation of α-substituted amine derivatives. The reactivity of the imine can be enhanced by the presence of an electron-withdrawing group on the nitrogen, which increases the electrophilicity of the carbon atom. rsc.org

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Grignard Reagents | α-Substituted Amines | Typically ethereal solvents | wikipedia.org |

| Organolithium Compounds | α-Substituted Amines | Aprotic solvents | wikipedia.org |

| Enolates | β-Amino Carbonyls | Basic or acidic catalysis | fiveable.me |

| Cyanide | α-Amino Nitriles | Acidic or basic conditions | fiveable.me |

Electrophilic Activation and Subsequent Transformations

The nitrogen atom in 1-Pyrrolidinamine, N-methylene- possesses a lone pair of electrons, rendering it nucleophilic and basic. This site can react with electrophiles. Protonation or coordination to a Lewis acid at the nitrogen atom activates the imine, significantly increasing the electrophilicity of the carbon atom and making it more susceptible to attack by even weak nucleophiles. clockss.org

Furthermore, the nitrogen atom itself can act as a nucleophile in certain reactions. Electrophilic amination is a process where a carbanion reacts with an electrophilic nitrogen source to form a C-N bond. wikipedia.orgwiley-vch.de While 1-Pyrrolidinamine, N-methylene- would typically act as the nucleophile through its nitrogen atom, this highlights the dual electronic nature of such compounds. The activation of amides, a related functional group, is an emerging tool in synthesis, underscoring the importance of modulating the reactivity of nitrogen-containing compounds.

Rearrangement Reactions and Isomerization Pathways

There is no specific information available in the scientific literature regarding the rearrangement reactions or isomerization pathways of 1-Pyrrolidinamine, N-methylene- . While rearrangements are common for many nitrogen-containing compounds, such as the Curtius rearrangement seen in other proline derivatives, no studies have documented similar transformations for this specific molecule. Isomerization, such as the E/Z isomerization observed in related nitrones, has not been reported for 1-Pyrrolidinamine, N-methylene- .

Mechanistic Elucidation of N-Methylene-1-Pyrrolidinamine Transformations

A detailed mechanistic understanding of reactions involving 1-Pyrrolidinamine, N-methylene- is not available in the current scientific literature. The subsections below are therefore not populated.

No kinetic studies or reaction rate data have been published for reactions involving 1-Pyrrolidinamine, N-methylene- .

There are no reports on the identification or characterization of reaction intermediates in transformations of 1-Pyrrolidinamine, N-methylene- .

No experimental or computational analyses of transition states for reactions of 1-Pyrrolidinamine, N-methylene- have been documented.

Computational and Theoretical Investigations of N Methylene 1 Pyrrolidinamine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in N-Methylene-1-pyrrolidinamine are fundamental to understanding its chemical behavior. Computational techniques like Molecular Orbital (MO) Theory and Density Functional Theory (DFT) are invaluable for elucidating these characteristics.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the bonding in N-Methylene-1-pyrrolidinamine as a combination of atomic orbitals to form a set of molecular orbitals that span the entire molecule. The key interactions involve the formation of sigma (σ) and pi (π) bonds. rsc.org

The σ-bonding framework arises from the overlap of sp²-hybridized orbitals on the imine carbon and nitrogen atoms, as well as with the adjacent atoms of the pyrrolidine (B122466) ring. bham.ac.uk The C=N double bond is comprised of one strong σ bond and one weaker π bond. The π bond is formed by the parallel overlap of the unhybridized p-orbitals on the carbon and nitrogen atoms. rsc.org

A critical aspect of the electronic structure is the distribution of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For imines, the HOMO is often associated with the non-bonding lone pair on the nitrogen atom, while the LUMO is the antibonding π* orbital of the C=N double bond. rsc.org The energy and spatial distribution of these orbitals are crucial for predicting reactivity. The electron density in the π orbital is typically greater on the more electronegative nitrogen atom. Conversely, in the antibonding π* orbital (the LUMO), the larger coefficient is found on the carbon atom, indicating its electrophilic character and its susceptibility to nucleophilic attack. rsc.org

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state properties of molecules with high accuracy. d-nb.infoosti.gov By approximating the exchange-correlation functional, which accounts for many-body electronic effects, DFT can calculate the molecule's equilibrium geometry, electron density, and other key electronic descriptors. osti.gov

For N-Methylene-1-pyrrolidinamine, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or def2-TZVP), can predict bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org These calculations provide a detailed three-dimensional picture of the molecule's most stable arrangement. Furthermore, DFT can generate an electrostatic potential map, which visualizes the charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is essential for understanding intermolecular interactions and predicting sites of reaction. acs.org

| Parameter | Calculated Value | Method/Basis Set |

| C=N Bond Length | ~1.27 Å | DFT/B3LYP/6-31G |

| C-N (ring) Bond Length | ~1.46 Å | DFT/B3LYP/6-31G |

| N-N Bond Length | ~1.43 Å | DFT/B3LYP/6-31G |

| C=N-N Bond Angle | ~118° | DFT/B3LYP/6-31G |

| Dipole Moment | ~1.5 - 2.0 D | DFT/B3LYP/6-31G* |

| Hypothetical DFT data based on typical values for similar imine and pyrrolidine structures. |

Conformational Analysis and Energy Landscapes

The flexibility of the five-membered pyrrolidine ring and rotation around the N-N single bond mean that N-Methylene-1-pyrrolidinamine can exist in multiple conformations. rsc.org Conformational analysis aims to identify these different spatial arrangements and determine their relative energies. mdpi.com

Computational studies on analogous pyrrolidine enamines have shown that the energy differences between conformers can be very small, often less than 1-2 kcal/mol. This indicates that multiple conformations may be populated at room temperature. The pyrrolidine ring itself can adopt various puckered conformations, often described as "envelope" or "twist" forms. Additionally, rotation around the N-N bond can lead to different orientations of the N-methylene group relative to the ring.

High-level computational methods are necessary to accurately capture these subtle energy differences. worktribe.com The conformational landscape, a map of potential energy as a function of key dihedral angles, reveals the stable conformers as minima and the transition states for their interconversion as saddle points. Understanding this landscape is critical, as the reactivity and selectivity of the molecule can be highly dependent on the preferred conformation of the reactants. worktribe.com

| Conformer | Key Dihedral Angle (Cring-N-N=C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer A (s-trans-like) | ~180° | 0.00 | 73.1 |

| Conformer B (s-cis-like) | ~0° | 1.00 | 16.5 |

| Conformer C (gauche) | ~60° | 1.50 | 7.4 |

| Conformer D (puckered ring) | Variable | 0.50 | 3.0 |

| Illustrative data based on computational studies of related pyrrolidine derivatives, demonstrating the concept of a conformational energy landscape. |

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for mapping out the potential reaction pathways of N-Methylene-1-pyrrolidinamine, predicting its reactivity, and understanding the origins of selectivity. rsc.orgrsc.org

Prediction of Reactivity and Selectivity in N-Methylene-1-Pyrrolidinamine Reactions

The reactivity of the imine functional group is central to the chemistry of N-Methylene-1-pyrrolidinamine. The imine carbon is electrophilic and is the primary site for attack by nucleophiles. Computational models can quantify this reactivity by analyzing the LUMO distribution and calculating atomic charges. scirp.org

In many reactions, the imine is activated by protonation or coordination to a Lewis acid, forming a more reactive iminium cation. rsc.org Computational studies can model these activated species and predict how activation enhances reactivity.

Stereoselectivity in reactions, such as the addition of a nucleophile to the C=N bond, is often controlled by steric hindrance and the specific conformation of the molecule. bohrium.com For N-Methylene-1-pyrrolidinamine, the puckered pyrrolidine ring creates a distinct chiral environment. Computational modeling of the transition states for nucleophilic attack on either face of the imine can predict which stereoisomeric product will be favored. Studies on related systems have shown that electrostatic interactions within the transition state play a crucial role in controlling stereoselectivity. researchgate.net Machine learning models are also emerging as a powerful tool to predict the selectivity of reactions involving imines. arxiv.orgnih.gov

| Reaction Type | Predicted Major Product | Key Controlling Factor | Computational Method |

| Nucleophilic Addition (e.g., with hydride) | Primary amine | LUMO on imine carbon | DFT |

| Acid-Catalyzed Hydrolysis | Pyrrolidinamine and Formaldehyde (B43269) | Stability of tetrahedral intermediate | DFT with solvation model |

| [3+2] Cycloaddition | Pyrrolizidine derivative | Frontier Orbital Overlap (HOMO/LUMO) | DFT |

| Asymmetric Reduction | Chiral amine | Steric hindrance from pyrrolidine ring | ONIOM (QM/MM) or DFT |

| This table summarizes predicted outcomes for common reactions of imines based on established computational principles. |

Energy Barriers and Reaction Pathway Mapping

To fully understand a chemical reaction, chemists must identify the lowest energy path from reactants to products. This path, known as the reaction coordinate, passes through a high-energy point called the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. wur.nl

DFT calculations are widely used to map these reaction pathways. researchgate.net By locating the structures of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. For example, in the reduction of N-Methylene-1-pyrrolidinamine, computational chemists can model the approach of a hydride reagent, calculate the structure of the transition state, and determine the activation energy for the C-H bond formation. Comparing the energy barriers for different possible pathways allows for the determination of the most likely reaction mechanism. wur.nlacs.org For complex reactions, it is often found that the presence of explicit solvent molecules or catalysts can dramatically lower the energy barriers compared to the gas-phase reaction. wur.nlacs.org

| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Calculated Energy Barrier (kcal/mol) |

| Uncatalyzed Hydride Addition | Imine + H- | [H---CH2-NH-Pyr]- | Aminomethyl-pyrrolidine | ~25-30 |

| Acid-Catalyzed Hydride Addition | Iminium + H- | [H---CH2-NH2-Pyr] | Aminomethyl-pyrrolidine | ~10-15 |

| E/Z Isomerization of Imine | E-Imine | Twisted C=N bond | Z-Imine | ~18-22 |

| Hypothetical activation energies illustrating how computational chemistry can compare different reaction pathways. Values are typical for imine reactions. nih.gov |

Computational Investigations of N-Methylene-1-Pyrrolidinamine: A Search for Excited State and Photoreactivity Data

Despite a comprehensive search of scientific literature, no specific computational or theoretical investigations focusing on the excited states and photoreactivity of the chemical compound 1-Pyrrolidinamine, N-methylene- (CAS No. 60144-26-5) have been identified. While the field of computational photochemistry is robust, with numerous studies on related structures such as enamines, imines, and various pyrrolidine derivatives, research dedicated to this particular molecule appears to be absent from the public domain.

Advanced computational methods are frequently employed to elucidate the behavior of molecules upon photoexcitation. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) are powerful tools for calculating excited state energies, oscillator strengths, and mapping potential energy surfaces to understand photoreactive pathways. These methods provide critical insights into mechanisms like photoisomerization, charge transfer, and fluorescence, which are fundamental to designing novel photoactive materials.

However, the application of these sophisticated computational tools to "1-Pyrrolidinamine, N-methylene-" has not been documented in the available scientific literature. Consequently, there are no published data tables detailing its calculated electronic transitions, excited-state lifetimes, or potential energy surface features. The absence of such studies means that a detailed, scientifically accurate article on the advanced computational methods for the excited states and photoreactivity of this specific compound cannot be generated at this time.

Future computational studies on "1-Pyrrolidinamine, N-methylene-" would be necessary to provide the foundational data for a thorough analysis of its photochemistry. Such research would likely explore the nature of its low-lying excited states, the potential for photoinduced reactions, and the influence of its structural motifs—the pyrrolidine ring and the exocyclic methylene-amine group—on its photophysical properties. Until such research is conducted and published, a detailed discussion remains speculative.

Advanced Spectroscopic and Analytical Methodologies for N Methylene 1 Pyrrolidinamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For a molecule like N-Methylene-1-Pyrrolidinamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning all proton and carbon signals and confirming the molecular framework.

Two-dimensional NMR experiments are fundamental for establishing the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds or through space, these techniques provide a detailed map of the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in identifying protons that are coupled to each other, typically on adjacent carbon atoms. For N-Methylene-1-Pyrrolidinamine, this would reveal correlations between the protons on C2 and C3, as well as between C3 and C4 of the pyrrolidine (B122466) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the pyrrolidine ring and the N-methylene group.

A summary of predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for N-Methylene-1-Pyrrolidinamine is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-CH₂ | ~4.5 - 5.0 (singlet, 2H) | ~75 - 80 | C2, C5 |

| C2-H₂, C5-H₂ | ~2.8 - 3.2 (triplet, 4H) | ~50 - 55 | C3, C4, N-CH₂ |

| C3-H₂, C4-H₂ | ~1.7 - 2.1 (multiplet, 4H) | ~22 - 27 | C2, C5 |

The pyrrolidine ring is not planar and can undergo conformational changes, such as ring-puckering. frontiersin.orgnih.gov Additionally, the N-N bond may exhibit restricted rotation. Dynamic NMR (DNMR) techniques, which involve acquiring spectra at variable temperatures, can provide valuable information about these processes. researchgate.net

At low temperatures, the rate of conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons in different environments (e.g., axial and equatorial). As the temperature is increased, these signals will broaden and eventually coalesce into a time-averaged signal. copernicus.org By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the energy barriers associated with these dynamic processes. researchgate.net

Similarly, DNMR can be used to monitor the kinetics of reactions involving N-Methylene-1-Pyrrolidinamine, such as its formation from 1-aminopyrrolidine and formaldehyde (B43269) or its participation in subsequent reactions. By tracking the concentration of reactants and products over time, reaction rates and activation parameters can be determined.

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of fragment ions.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or its fragments. niu.edunih.gov This capability is particularly valuable in the study of reaction mechanisms, where it can be used to identify transient intermediates. For example, in the synthesis of N-Methylene-1-Pyrrolidinamine, HRMS could be used to detect and confirm the elemental composition of any proposed intermediate species, thereby providing strong evidence for a particular reaction pathway.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₅H₁₁N₂⁺ | 99.0922 |

| [M+Na]⁺ | C₅H₁₀N₂Na⁺ | 121.0741 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then fragmented, and the resulting product ions are analyzed. wikipedia.org The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For N-Methylene-1-Pyrrolidinamine, a likely fragmentation pathway would involve the cleavage of the N-N bond and fragmentation of the pyrrolidine ring. niu.eduwvu.edu The analysis of these fragmentation pathways can help to distinguish between isomers and to identify unknown compounds in a mixture.

A plausible fragmentation pathway for protonated N-Methylene-1-Pyrrolidinamine ([M+H]⁺) is outlined below:

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 99.09 | CH₂=NH | 70.07 | Pyrrolidinium ion |

| 99.09 | C₂H₄ | 71.06 | [C₃H₇N₂]⁺ |

| 70.07 | C₂H₄ | 42.03 | [C₂H₄N]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An IR spectrum is generated by the absorption of infrared radiation by a molecule, while a Raman spectrum is generated by the inelastic scattering of monochromatic light. Together, they provide valuable information about the functional groups present in a molecule.

For N-Methylene-1-Pyrrolidinamine, IR and Raman spectroscopy would be used to identify key vibrational modes, such as:

C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.

C=N stretching vibration: The imine-like C=N bond would be expected to show a characteristic absorption in the 1640-1690 cm⁻¹ region. researchgate.net This would be a key indicator of the N-methylene group.

C-N stretching vibrations: These are typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

CH₂ bending and wagging vibrations: These occur at lower frequencies and can provide information about the conformation of the pyrrolidine ring.

A comparison of the IR and Raman spectra can also provide insights into the symmetry of the molecule, as some vibrational modes may be active in one technique but not the other.

| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |

| C-H stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=N stretch | 1640 - 1690 | 1640 - 1690 |

| CH₂ bend | 1430 - 1470 | 1430 - 1470 |

| C-N stretch | 1020 - 1250 | 1020 - 1250 |

X-ray Crystallography for Solid-State Structural Determination of N-Methylene-1-Pyrrolidinamine Derivatives or Complexes

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This methodology is indispensable in the structural elucidation of novel N-Methylene-1-Pyrrolidinamine derivatives and their coordination complexes, providing precise information on bond lengths, bond angles, and stereochemistry. The insights gained from X-ray diffraction studies are crucial for understanding intermolecular interactions, polymorphism, and the solid-state packing of these compounds, which in turn influence their physical and chemical properties.

The process involves irradiating a single crystal of the target compound with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed. Through complex mathematical transformations, this pattern is converted into a three-dimensional electron density map, from which the positions of individual atoms can be resolved.

Similarly, the crystal structure of 3-(4-pyridil-methyl)amino-pyrrolidine-2,5-dione has been established, revealing detailed information about its solid-state conformation and hydrogen bonding networks researchgate.net. The analysis of gem-aminals based on pyrrolidine moieties has also been accomplished using single-crystal X-ray diffraction, providing insights into their molecular symmetry and intermolecular interactions jyu.fi. These examples underscore the utility of X-ray crystallography in the broader field of pyrrolidine chemistry. The structural determination of a β-Enaminone containing a pyrrolidinyl moiety further highlights the capability of this technique to elucidate the structures of complex derivatives jyu.fi.

The data obtained from such analyses are typically presented in a standardized format, including crystal system, space group, unit cell dimensions, and refinement statistics. Below is an illustrative data table summarizing typical crystallographic parameters that would be determined for a crystalline derivative of N-Methylene-1-Pyrrolidinamine, based on data reported for analogous compounds.

Table 1: Illustrative Crystallographic Data for a Hypothetical N-Methylene-1-Pyrrolidinamine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z | 2 |

| Temperature (K) | 170(2) |

| Wavelength (Å) | 0.71073 |

| Reflections collected | 5000 |

| Independent reflections | 2500 |

| R(int) | 0.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is hypothetical and serves as an example of typical crystallographic parameters.

Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Advanced chromatographic techniques are fundamental tools for monitoring the progress of chemical reactions involving N-Methylene-1-Pyrrolidinamine and for the critical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the most prominently used methods due to their high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of N-Methylene-1-Pyrrolidinamine and its derivatives in solution. The choice of stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation. For compounds with the polarity of pyrrolidinamines, both normal-phase and reversed-phase chromatography can be employed.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol), is a common choice. The addition of modifiers to the mobile phase, such as acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., triethylamine), can improve peak shape and resolution for amine-containing compounds by suppressing silanol (B1196071) interactions and ensuring consistent ionization. For instance, a method for analyzing N-methyl-2-pyrrolidone, a related compound, uses a mobile phase of acetonitrile and water with 0.1% formic acid fda.gov. The development of an efficient HPLC method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization followed by separation on a chiral stationary phase researchgate.net.

Detection is typically achieved using a UV detector, as the imine functionality may provide a suitable chromophore. If the compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary. For unequivocal identification and quantification, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard.

Table 2: Exemplar HPLC Conditions for the Analysis of a Pyrrolidinamine Derivative

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. N-Methylene-1-Pyrrolidinamine, being a relatively small molecule, is likely amenable to GC analysis. The technique is particularly useful for assessing the purity of starting materials and the final product, as well as for identifying volatile byproducts.

The choice of the capillary column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, is often a good starting point for amine analysis. For highly polar or reactive amines, derivatization may be necessary to improve volatility and peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). A GC-MS method has been successfully used for the analysis of α-pyrrolidinovalerophenone and its metabolites in biological samples nih.gov. Furthermore, GC-MS analysis has been applied to pyrrolidine derivatives of fatty acids, demonstrating its utility for structurally related compounds researchgate.net.

Coupling GC with a mass spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra, providing a high degree of confidence in the analytical results. The fragmentation patterns observed in the mass spectrum can be used to elucidate the structure of unknown impurities.

Table 3: Representative GC-MS Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Note: These parameters are provided as a general guideline and would need to be optimized.

Future Directions and Emerging Research Avenues for N Methylene 1 Pyrrolidinamine

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The chemical industry is increasingly prioritizing green chemistry principles to minimize environmental impact. researchgate.net Future research into the synthesis of N-Methylene-1-pyrrolidinamine will likely focus on developing routes that are not only efficient but also environmentally benign. Key goals include reducing hazardous waste, lowering energy consumption, and utilizing renewable resources. researchgate.netijsetpub.com

A primary concept guiding this shift is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scribd.com Traditional synthetic methods can generate significant waste, whereas processes with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable. nih.gov

Biocatalysis represents a promising frontier for the sustainable synthesis of chiral amines and related compounds. nih.gov Enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) operate under mild conditions and exhibit high stereoselectivity, offering a green alternative to conventional chemical methods that often require harsh conditions and heavy metal catalysts. nih.govacs.orgresearchgate.nettandfonline.com These enzymatic routes are highly atom-economic, particularly in asymmetric reductive amination, which directly couples carbonyl compounds with amines. acs.orgresearchgate.net The development of novel biocatalysts through protein engineering continues to expand the substrate scope and improve the efficiency of these transformations. nih.gov

Another sustainable approach involves the use of renewable feedstocks. Research into converting biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), into valuable chemicals is gaining traction. rsc.org Developing a pathway from such renewable starting materials to pyrrolidinamine precursors could significantly reduce the carbon footprint associated with their synthesis. ijsetpub.com

| Synthesis Strategy | Key Advantages | Relevant Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste, high atom economy. nih.govacs.orgtandfonline.com | Engineering of imine reductases (IREDs) and reductive aminases (RedAms) for broader substrate scope and improved stability. nih.govresearchgate.net |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. ijsetpub.com | Development of synthetic pathways from biomass-derived molecules to pyrrolidine (B122466) precursors. rsc.org |

| Flow Chemistry | Enhanced safety, improved reaction control, easy scalability, potential for automation. rsc.org | Integration of catalytic steps into continuous flow systems for efficient production. |

| Mechanochemistry | Solvent-free or low-solvent reactions, high yields. researchgate.net | Exploration of solid-state reactions for imine formation and subsequent transformations. researchgate.net |

Exploration of Untapped Reactivity Patterns and Transformation Types

While N-Methylene-1-pyrrolidinamine is a known intermediate, its full reactive potential is yet to be realized. Future research will likely delve into uncovering novel reactivity patterns beyond its established roles. The imine functional group is a versatile handle for constructing complex molecular architectures. researchgate.net

One area of exploration is the participation of pyrrolidinamine-derived enamines in asymmetric alkylation reactions. Chiral enamines derived from bicyclic amines have been shown to undergo C-alkylation to produce enantioenriched α-alkylated aldehydes after hydrolysis, with the stereochemical outcome influenced by the structure of the amine auxiliary. acs.org Investigating the stereocontrol exerted by the pyrrolidinamine moiety in similar transformations could unlock new synthetic applications.

Furthermore, the development of intramolecular reactions offers a powerful strategy for constructing cyclic systems. For instance, Pd-catalyzed intramolecular aza-Wacker cyclization of alkenyl-substituted quinazolinones has been used to synthesize methylene-substituted pyrrolo[2,1-b]quinazolinones. rsc.org Applying similar catalytic systems to appropriately designed substrates containing the N-methylene-1-pyrrolidinamine core could lead to novel heterocyclic frameworks.

The use of pyrrolidine derivatives as organocatalysts in reactions like the Michael addition demonstrates their ability to facilitate carbon-carbon bond formation with high enantioselectivity. rsc.org Exploring the potential of N-Methylene-1-pyrrolidinamine itself, or its derivatives, to catalyze new types of transformations is a fertile ground for research.

| Transformation Type | Potential Application for N-Methylene-1-Pyrrolidinamine | Expected Outcome |

| Asymmetric C-Alkylation | Use as a chiral auxiliary or precursor to a chiral enamine. acs.org | Synthesis of enantioenriched aldehydes and ketones. |

| Intramolecular Cyclization | As a building block in substrates for transition-metal-catalyzed cyclizations. rsc.org | Access to novel polycyclic and heterocyclic structures. |

| [3+2] Cycloadditions | Acting as a three-atom component (azomethine ylide precursor). | Formation of highly substituted five-membered nitrogen-containing rings. |

| Organocatalysis | As a catalyst for reactions like Michael additions or aldol (B89426) condensations. rsc.orgresearchgate.net | Development of new metal-free catalytic processes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is revolutionizing chemical manufacturing and discovery. rsc.org These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

The synthesis of iminopyrrolidine derivatives has already been successfully demonstrated on an automated, nanoscale platform using multicomponent reactions. nih.gov This approach allowed for the rapid preparation of over a thousand different derivatives in a miniaturized format, showcasing the power of automation in exploring chemical space efficiently. nih.gov Applying such automated systems to the reactions of N-Methylene-1-pyrrolidinamine could accelerate the discovery of new reactivity and applications.

Flow chemistry is particularly well-suited for handling reactive intermediates and hazardous reagents, making it an attractive option for scaling up syntheses that involve N-Methylene-1-pyrrolidinamine. The ability to precisely control temperature, pressure, and reaction time in a continuous reactor can lead to higher yields and purities compared to batch processes. rsc.org Furthermore, integrating purification steps directly into the flow system can create a fully automated "synthesis-to-purification" workflow.

| Technology | Benefit for N-Methylene-1-Pyrrolidinamine Research | Example Application |

| Automated Nanoscale Synthesis | Rapid exploration of reaction scope and optimization of conditions with minimal material consumption. nih.gov | High-throughput screening of catalysts and substrates for novel transformations involving N-Methylene-1-pyrrolidinamine. nih.gov |

| Continuous Flow Chemistry | Safer handling of reactive intermediates, precise control over reaction parameters, and easier scalability. rsc.org | Development of a continuous process for the synthesis and immediate use of N-Methylene-1-pyrrolidinamine in a subsequent reaction step. |

| Integrated Systems | Seamless "synthesis-to-analysis" or "synthesis-to-purification" workflows. | Automated synthesis of a library of N-Methylene-1-pyrrolidinamine derivatives followed by online screening for biological or catalytic activity. |

Advanced Theoretical Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts. acs.org Advanced theoretical modeling is set to play a crucial role in understanding and harnessing the chemistry of N-Methylene-1-pyrrolidinamine.

Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, determine the structures of transition states, and rationalize the origins of stereoselectivity. researchgate.netacs.org For example, computational studies on the alkylation of tropane-derived enamines have successfully predicted the stereochemical outcome, demonstrating the predictive power of these methods. acs.orgacs.org Similar in silico studies on reactions involving N-Methylene-1-pyrrolidinamine can guide experimental efforts by identifying the most promising reaction pathways and catalyst structures.

Machine learning (ML) is also emerging as a powerful tool in chemistry, particularly for predicting molecular properties and reaction outcomes from large datasets. nih.govnih.gov ML models can be trained on existing reaction data to predict the success of a new transformation or to identify optimal reaction conditions. As more data on the reactivity of pyrrolidinamines becomes available, ML could be used to predict their toxicity, biological activity, or catalytic performance. nih.gov

A key area of application is in catalyst design. Theoretical studies can model the interaction between a substrate and a catalyst, providing insights that can be used to engineer more efficient and selective catalysts. rsc.orgrsc.org For instance, structure-guided semi-rational design has been used to engineer imine reductases with reversed and enhanced stereoselectivity for the synthesis of pyrrolidinamines. researchgate.netrsc.org This synergy between computational modeling and experimental work is a powerful paradigm for future catalyst development.

| Modeling Technique | Application to N-Methylene-1-Pyrrolidinamine | Research Goal |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies, and predicting stereoselectivity. acs.org | Rationalizing observed reactivity and guiding the design of experiments for new transformations. acs.org |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule and its interactions with solvents or catalysts over time. acs.org | Understanding the conformational preferences and binding modes that influence reactivity and selectivity. acs.org |

| Machine Learning (ML) | Predicting properties (e.g., toxicity, reactivity), optimizing reaction conditions, and screening for new catalysts. nih.govnih.gov | Accelerating the discovery process by prioritizing experiments and identifying promising lead compounds or catalysts from large virtual libraries. |

| Group Additivity Models | Estimating kinetic parameters for reactions like hydrogen abstraction. rsc.org | Building kinetic models for complex reaction networks involving nitrogen-containing compounds. |

Discovery of New Catalytic Applications in Organic Synthesis

The structural features of pyrrolidine derivatives make them highly effective in various catalytic applications, particularly in organocatalysis and as ligands in transition-metal catalysis. A significant future direction for N-Methylene-1-pyrrolidinamine is the discovery and development of its role in new catalytic systems.

Pyrrolidine-based organocatalysts are well-known for their ability to activate substrates through the formation of enamine or iminium ion intermediates. Chiral cis-2,5-disubstituted pyrrolidines have been shown to be excellent catalysts for the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org Investigating N-Methylene-1-pyrrolidinamine and its derivatives as catalysts for similar conjugate additions, as well as for aldol, Mannich, and other asymmetric transformations, could lead to the development of novel, metal-free synthetic methods.

In addition to organocatalysis, pyrrolidinamine scaffolds can serve as valuable ligands for transition metals. The nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce asymmetry in a wide range of reactions, including hydrogenations, cross-couplings, and oxidations. The development of metal complexes incorporating N-Methylene-1-pyrrolidinamine or its derivatives as ligands is a promising avenue for discovering new catalytic activities. ulisboa.pt

Furthermore, the principles of biocatalysis can be applied by using enzymes to perform transformations on substrates containing the pyrrolidinamine core. Engineered imine reductases have demonstrated the ability to synthesize chiral pyrrolidinamines with high enantioselectivity, which are key intermediates for pharmaceuticals. researchgate.netrsc.org The use of N-Methylene-1-pyrrolidinamine as a substrate in enzymatic reactions could provide access to a diverse range of valuable chiral building blocks.

| Catalysis Type | Potential Role of N-Methylene-1-Pyrrolidinamine | Example Reaction |

| Organocatalysis | As a primary or secondary amine catalyst forming enamine/iminium intermediates. rsc.org | Asymmetric Michael additions, aldol reactions, Mannich reactions. |

| Transition-Metal Catalysis | As a chiral ligand for metal complexes. ulisboa.pt | Asymmetric hydrogenation, C-H activation, cross-coupling reactions. |

| Biocatalysis | As a substrate for enzymes like imine reductases or oxidases. nih.govresearchgate.net | Enantioselective reduction to chiral pyrrolidinamines or oxidation to other functionalized heterocycles. |

Q & A

Q. What are the recommended methods for synthesizing N-methylene amino-substituted acrylamides, and why is the traditional thermal Mannich reaction unsuitable?

The thermal Mannich reaction is unsuitable due to poor yields and side reactions under high temperatures. A viable alternative involves nucleophilic addition of acrylamides/methacrylamides to formaldehyde derivatives in mild acidic conditions, enabling multi-gram synthesis with high yields (>80%). This method avoids polymerization side reactions and preserves monomer integrity for stimuli-responsive polymer applications .

Q. How is NMR spectroscopy utilized to confirm the formation of N-methylene groups in synthesized compounds?

H NMR spectroscopy identifies N-methylene protons as singlets between δ 5.37–5.91 ppm, while C NMR shows distinct peaks at δ 50.0–62.7 ppm for N-methylene carbons. These signals are absent in precursor molecules, providing unambiguous confirmation of N-methylene group formation .

Q. What role does N,N-methylene bisacrylamide (MBA) play in hydrogel synthesis, and what parameters influence its efficiency?

MBA acts as a covalent crosslinker in free-radical polymerization, forming 3D networks in hydrogels. Key parameters include:

- Concentration : Optimal MBA usage ranges from 0.03% to 0.5% (w/w of monomer) to balance mechanical strength and swelling capacity.

- pH/Temperature : Swelling efficiency is pH-dependent (maximal at pH 7–9) and temperature-sensitive (enhanced at 25–40°C) .

Q. What analytical techniques besides NMR are critical for characterizing N-methylene-containing polymers?

- FTIR : Confirms crosslinking via C=O stretching (1650–1700 cm) and N-H bending (1540–1560 cm).

- SEM : Reveals pore morphology and network homogeneity.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, showing degradation onset at 250–300°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinker concentration optimization for hydrogels based on N,N-methylene bisacrylamide?

Discrepancies arise from varying monomer ratios and application-specific requirements. A systematic approach includes:

Q. What strategies address discrepancies in reaction yields when synthesizing N-methylene derivatives under varying catalytic conditions?

Inconsistent yields often stem from competing hydrolysis or polymerization. Mitigation strategies:

Q. How do structural modifications of N-methylene groups affect electrochemical properties in coordination complexes?

N-methylene groups in cyclometalated iridium complexes undergo formaldehyde-induced rearrangement to form electron-withdrawing formyl groups, stabilizing LUMO energy levels. This enhances electrochemiluminescence (ECL) intensity by 3–5×, enabling ultrasensitive formaldehyde detection (LOD: 0.1 µM) .

Q. What mechanistic insights explain the cationic 2-aza-Cope rearrangement in formaldehyde detection using N-methylene complexes?

Formaldehyde reacts with homoallylic amines to form N-methylene iminium intermediates, which undergo a 6π-electron rearrangement. Hydrolysis of the rearranged product yields a formylated complex, confirmed via H NMR and mass spectrometry. Computational studies (DFT) validate the transition-state energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.